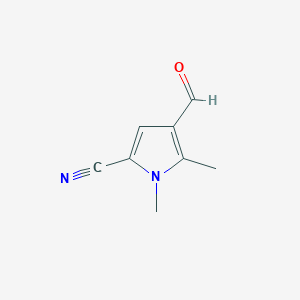

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is a member of pyrroles . It can be used as pro-apoptotic and antitumor agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The calculations of the title compound are carried out with Gaussian 09 program package to predict the molecular structure, 1 H NMR chemical shifts, vibrational wave numbers and energies of the optimized structures using density functional theory (DFT), B3LYP functional and 6-31G (d,p) basis set .Molecular Structure Analysis

The molecular formula of “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-6-7 (5-11)3-8 (4-9)10 (6)2/h3,5H,1-2H3 . The Canonical SMILES is CC1=C (C=C (N1C)C#N)C=O .Physical And Chemical Properties Analysis

The molecular weight of “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” is 148.16 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 148.063662883 g/mol . The compound is a powder with a melting point of 116-117 .Scientific Research Applications

Synthesis and Structural Analysis

- 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile derivatives have been synthesized and analyzed for their molecular structure and spectral properties. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been characterized by various spectroscopic methods and quantum chemical calculations. This study highlights its potential as a strong electrophile with resonance-assisted hydrogen bonding in dimers (Singh et al., 2013).

Novel Compounds and Receptor Modulators

- Novel compounds involving 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile structure have been developed for potential applications in healthcare, such as contraception and treatment of certain cancers. For example, the compound WAY-255348 showed potent activity as a progesterone receptor antagonist in various animal models (Fensome et al., 2008).

Methodologies in Chemical Synthesis

- The compound has been used in developing new methodologies for constructing pyrrole rings. A study describes the carbonylcobalt-catalyzed reaction of acetylenes with trimethylsilyl cyanide to produce 5-amino-1H-pyrrole-2-carbonitriles (Chatani & Hanafusa, 1991).

Antibacterial Evaluation

- Some derivatives have been evaluated for their antibacterial activities. For instance, compounds derived from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile showed significant antibacterial properties against various bacteria (Vazirimehr et al., 2017).

DFT and Spectroscopy Studies

- Detailed DFT and spectroscopy studies of derivatives have been conducted to understand their molecular structure and interactions. For example, ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone was synthesized and characterized using various spectroscopy methods and quantum chemical calculations (Singh et al., 2012).

Insecticidal Activity

- Some derivatives have shown promising insecticidal activities. The study of 2-(p-chlorophenyl) pyrrole-3-carbonitriles indicated good insecticidal properties for certain compounds (Xu Shang-cheng, 2004).

Photophysical Properties

- The photophysical properties of certain derivatives have been studied. For example, the compound MFCMP, a novel derivative, showed interesting optical absorption properties and potential for use in optoelectronic devices (Roushdy et al., 2019).

Safety And Hazards

Future Directions

The future directions for “4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile” could involve further exploration of its potential as pro-apoptotic and antitumor agents . More research could be conducted to understand its mechanism of action and to optimize its synthesis for potential therapeutic applications.

properties

IUPAC Name |

4-formyl-1,5-dimethylpyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZIGRRQXKNNIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368363 |

Source

|

| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

CAS RN |

565191-91-5 |

Source

|

| Record name | 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.